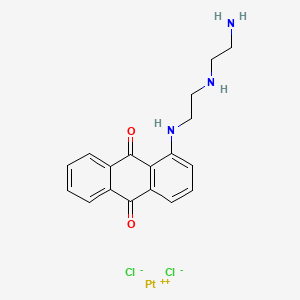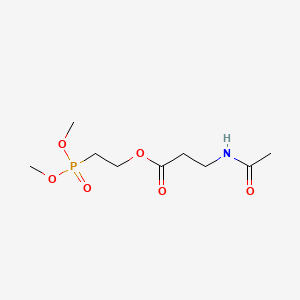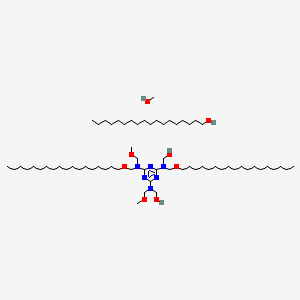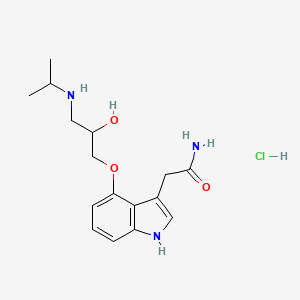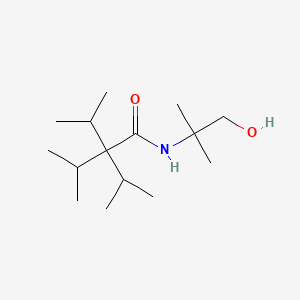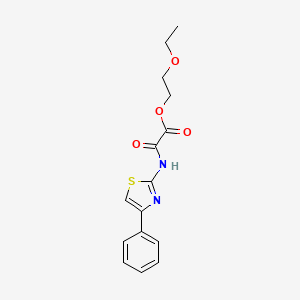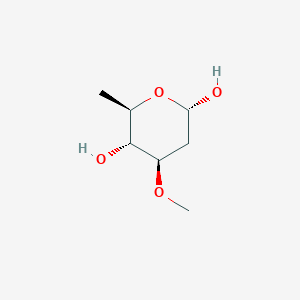
alpha-D-Oleandropyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Oleandropyranose: is a cyclic form of a sugar molecule, specifically a pyranose, which is a six-membered ring structure. This compound is a derivative of oleandrose, a deoxy sugar commonly found in nature. Pyranoses are significant in biochemistry due to their role in the structure and function of various biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Oleandropyranose typically involves the selective acetylation of D-glucose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired anomeric form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Oleandropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of alpha-D-Oleandropyranose involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to these targets, altering their activity and leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Oleandropyranose can be compared to other similar compounds such as:
Alpha-D-Quinovopyranose: Another pyranose form with similar structural features but different biological activities.
Alpha-D-Xylopyranose: A related sugar with distinct chemical properties and applications.
Beta-D-Oleandropyranose: The beta anomer of oleandropyranose, differing in the orientation of the hydroxyl group at the anomeric carbon .
Eigenschaften
CAS-Nummer |
99437-07-7 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
DBDJCJKVEBFXHG-MVIOUDGNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)



